

chloroplatinic acid hydrate CAS number and molecular formula

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Compound of Interest

Compound Name: Chloroplatinic acid hydrate

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Technical Guide to Chloroplatinic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **chloroplatinic acid hydrate**, a key platinum compound with significant applications in catalysis and materials science. This document details its chemical and physical properties, provides comprehensive experimental protocols for its use in nanoparticle synthesis and catalysis, and illustrates key procedural workflows.

Core Properties: CAS Number and Molecular Formula

Chloroplatinic acid hydrate is most commonly identified by the CAS Number 26023-84-7.^[1]^[2]

The molecular formula of **chloroplatinic acid hydrate** can be represented in several ways, reflecting its structure as a coordination complex and the variable nature of its hydration. It is technically a hydronium salt of the hexachloroplatinate anion.^[3] The general formula is often written as $\text{H}_2\text{PtCl}_6 \cdot x\text{H}_2\text{O}$, where 'x' can range from 0 to 6.^[4] Other common representations include:

- $[\text{H}_3\text{O}]_2[\text{PtCl}_6] \cdot n\text{H}_2\text{O}$ (where $0 \leq n \leq 6$), which more accurately depicts the presence of hydronium ions.

- $\text{Cl}_6\text{H}_4\text{OPt}$ [5]
- H_2PtCl_6 (anhydrous basis)

Physicochemical Data

The quantitative properties of **chloroplatinic acid hydrate** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	26023-84-7	[1][2]
Molecular Weight	409.81 g/mol (anhydrous basis)	
Appearance	Reddish-brown or orange crystalline solid/chunks	[4][6]
Melting Point	60 °C (140 °F; 333 K)	[5][6]
Density	2.43 g/mL at 25 °C	[5][6]
Solubility	Highly soluble in water; soluble in ethanol, acetone, and ether.	[3][5]
Platinum (Pt) Content	Typically 37-40%	

Key Applications and Experimental Protocols

Chloroplatinic acid is a versatile precursor for the synthesis of various platinum-based materials and a catalyst for a range of organic transformations.

Synthesis of Platinum Nanoparticles (PtNPs)

Chloroplatinic acid is the most common platinum precursor for the synthesis of platinum nanoparticles due to its high solubility and ease of reduction.[1] The following protocol describes a typical synthesis using sodium borohydride as a reducing agent.

Methodology: Chemical Reduction with Sodium Borohydride

This procedure is adapted from established methods for synthesizing stable, surfactant-free platinum nanoparticles in an aqueous solution.^{[2][7]}

Materials:

- **Chloroplatinic acid hydrate** ($\text{H}_2\text{PtCl}_6 \cdot x\text{H}_2\text{O}$)
- Sodium borohydride (NaBH_4)
- Stabilizing agent (e.g., sodium citrate or beta-cyclodextrin)
- Deionized water (18.2 MΩ)

Procedure:

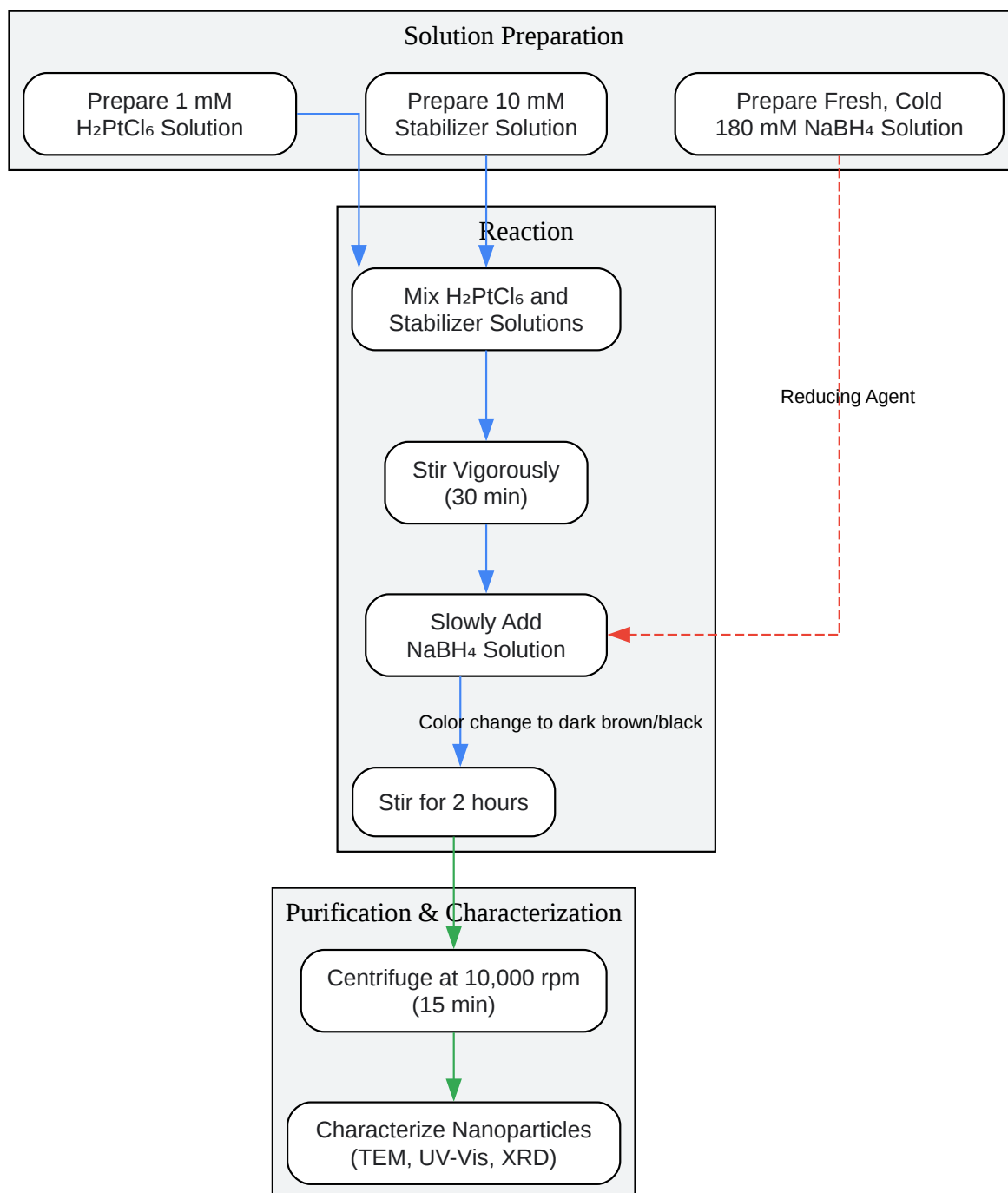
- Preparation of Solutions:
 - Prepare a 1 mM aqueous solution of chloroplatinic acid.
 - Prepare a 10 mM aqueous solution of the stabilizing agent (e.g., beta-cyclodextrin).^[2]
 - Freshly prepare a cold aqueous solution of sodium borohydride (e.g., 180 mM). It is critical to use a freshly prepared solution as NaBH_4 degrades over time.^[2]
- Reaction Setup:
 - In a clean flask, mix 48 mL of the 10 mM stabilizer solution with the 1 mM chloroplatinic acid solution.^{[1][2]}
 - Place the flask on a magnetic stirrer and stir the mixture vigorously for 30 minutes.^{[1][2]}
- Reduction:
 - Slowly, add 0.25 mL of the 180 mM sodium borohydride solution dropwise to the stirring mixture.^{[1][2]} The slow addition is crucial for controlling the nucleation and growth of nanoparticles, leading to a more uniform size distribution.^[2]
 - A color change to dark brown or black indicates the formation of platinum nanoparticles.^[2]

- Reaction Completion and Purification:

- Allow the solution to stir for an additional 2 hours to ensure the complete reduction of the Pt(IV) ions.[\[1\]](#)[\[2\]](#)[\[7\]](#)
- Purify the resulting nanoparticle solution by centrifuging at 10,000 rpm for 15 minutes to remove unreacted reagents and byproducts.[\[1\]](#)[\[2\]](#)

Characterization:

- UV-Visible Spectroscopy: Monitor the reduction of Pt(IV) by observing the disappearance of its characteristic absorption peak around 260 nm.[\[7\]](#)
- Transmission Electron Microscopy (TEM): Determine the size, shape, and size distribution of the synthesized platinum nanoparticles.[\[1\]](#)
- X-ray Diffraction (XRD): Confirm the crystalline structure of the platinum nanoparticles.[\[1\]](#)



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Caption: Workflow for Platinum Nanoparticle Synthesis.

Preparation of Platinum Catalysts

Chloroplatinic acid is the starting material for several important platinum catalysts, including Adams' catalyst (platinum dioxide) and Speier's catalyst, which are used extensively in hydrogenation and hydrosilylation reactions, respectively.

****Methodology: Preparation of Adams' Catalyst (PtO₂) ****

This protocol is based on the original method developed by Voorhees and Adams, involving the fusion of chloroplatinic acid with sodium nitrate.[\[8\]](#)

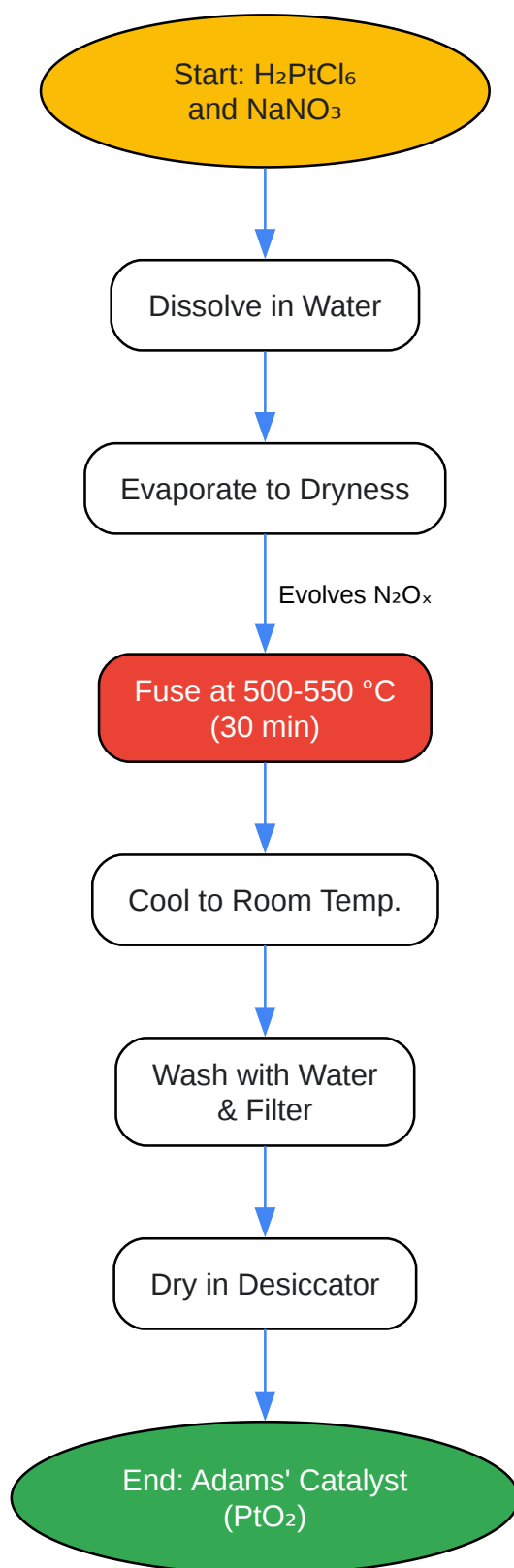
Materials:

- **Chloroplatinic acid hydrate** (H₂PtCl₆·xH₂O)
- Sodium nitrate (NaNO₃)
- Deionized water
- Porcelain casserole or Pyrex beaker

Procedure:

- Mixing:
 - In a porcelain casserole, dissolve 3.5 g of chloroplatinic acid in 10 mL of water.[\[8\]](#)
 - Add 35 g of sodium nitrate to the solution.[\[8\]](#)
- Evaporation and Fusion:
 - Gently heat the mixture over a flame, stirring continuously with a glass rod, to evaporate the water.
 - Increase the temperature to 350-370 °C over approximately 10 minutes. The mixture will fuse, and brown nitrogen oxides will evolve as a brown precipitate of platinum oxide forms.[\[9\]](#)

- Continue to raise the temperature, holding it between 500-550 °C for about 30 minutes, until the evolution of gases ceases.[8] Vigorous stirring may be necessary to control foaming.[9]
- Isolation and Washing:
 - Allow the cooled, solid mass to be treated with 50 mL of water.[8][9]
 - The brown precipitate of platinum oxide ($\text{PtO}_2 \cdot \text{H}_2\text{O}$) will settle.
 - Wash the precipitate by decantation and then filter. Continue washing on the filter with water until it is free of nitrates.[9]
- Drying:
 - Dry the resulting brown platinum oxide in a desiccator. The catalyst is now ready for use in hydrogenation reactions.



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Caption: Preparation of Adams' Catalyst from Chloroplatinic Acid.

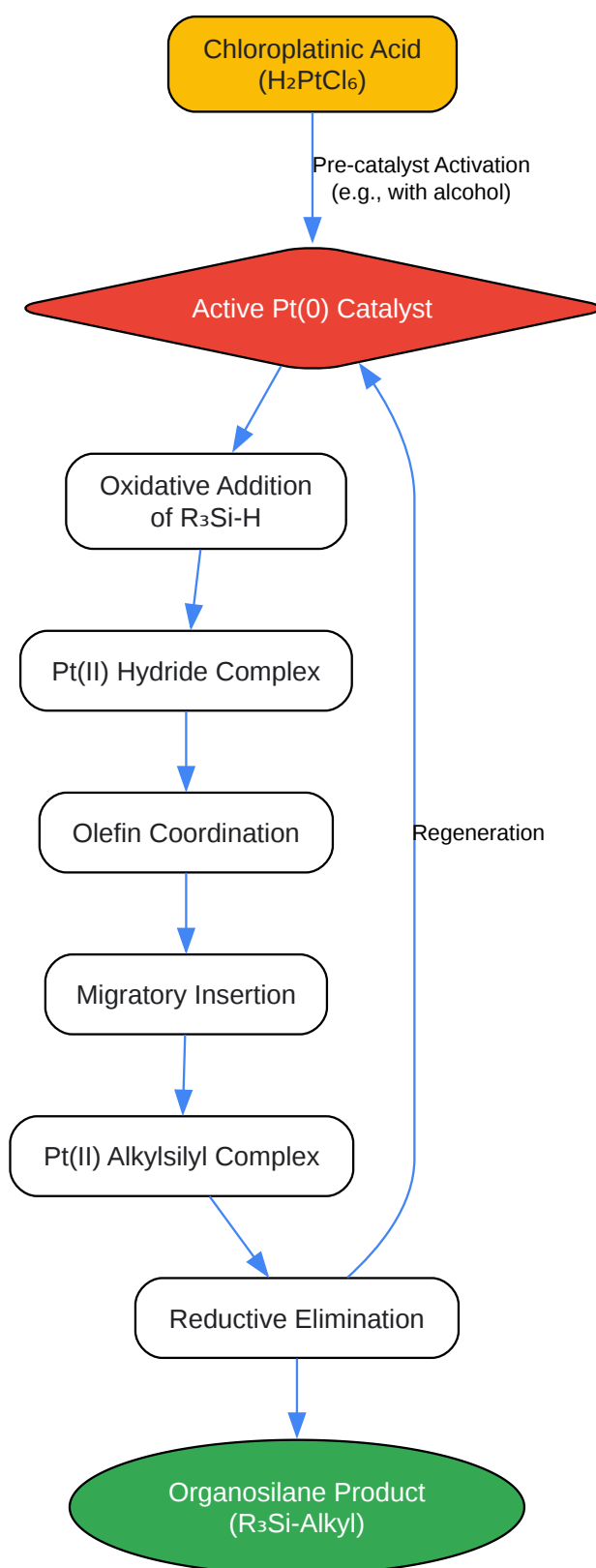
Catalytic Hydrosilylation

Chloroplatinic acid is the precursor to Speier's catalyst, which is highly effective for hydrosilylation—the addition of a Si-H bond across a double bond. This reaction is fundamental to the production of silicones and other organosilicon compounds.

Logical Relationship: The Catalytic Cycle

The general mechanism for platinum-catalyzed hydrosilylation involves several key steps:

- **Oxidative Addition:** The hydrosilane (R_3SiH) adds to the platinum(0) center, forming a platinum(II) hydride complex.
- **Olefin Coordination:** The alkene coordinates to the platinum(II) complex.
- **Migratory Insertion:** The alkene inserts into the Pt-H bond. This can occur in two ways, leading to either the Markovnikov or anti-Markovnikov product.
- **Reductive Elimination:** The resulting alkylsilyl group is eliminated from the platinum center, regenerating the Pt(0) catalyst and yielding the final organosilane product.



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Caption: Generalized Catalytic Cycle for Hydrosilylation.

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